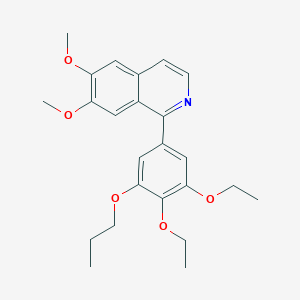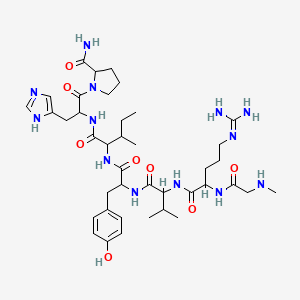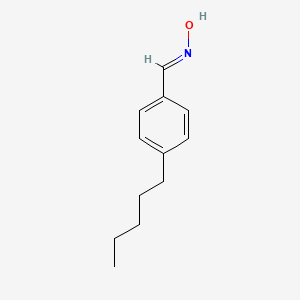![molecular formula C17H21N2O6- B12326752 1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326752.png)
1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- is a complex organic compound with a unique structure It is characterized by the presence of a pyrrolidine ring, a nitrophenyl group, and a tert-butyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- typically involves multiple steps. One common method includes the reaction of 1,2-pyrrolidinedicarboxylic acid with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with tert-butyl alcohol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its targets. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,3S)-: Similar structure but with a fluorine atom instead of a nitro group.
1,2-Pyrrolidinedicarboxylic acid, 4-oxo-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2S)-: Contains an oxo group instead of a nitro group.
Uniqueness
1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H21N2O6- |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C17H22N2O6/c1-16(2,3)25-15(22)18-9-5-8-17(18,14(20)21)11-12-6-4-7-13(10-12)19(23)24/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/p-1/t17-/m0/s1 |
Clé InChI |
QCJFCQDCHVZNDM-KRWDZBQOSA-M |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)[O-] |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazole, 1-acetyl[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]methyl-4-nitro-(9CI)](/img/structure/B12326671.png)
![Acetonitrile,2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12326677.png)
![13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12326679.png)

![4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12326688.png)


![6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol](/img/structure/B12326707.png)
![4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B12326714.png)
![(2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid](/img/structure/B12326717.png)


![(E)-[3-(trifluoromethylsulfanyl)-3H-pyridin-6-ylidene]hydrazine](/img/structure/B12326736.png)
![3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid](/img/structure/B12326755.png)
